

# Application Notes and Protocols for Assessing the Antifungal Properties of Nannochelin B

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## Compound of Interest

Compound Name: *Nannochelin B*

Cat. No.: B15562734

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## Introduction

**Nannochelin B** is a citrate-hydroxamate siderophore produced by the myxobacterium *Nannocystis exedens*. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential nutrient, from the environment. The ability of **Nannochelin B** to sequester iron suggests its potential as an antifungal agent, as iron is crucial for fungal growth, metabolism, and virulence.[1][2][3] Iron-limiting strategies are being explored as novel antifungal therapeutic approaches. This document provides detailed protocols for assessing the in vitro antifungal properties of **Nannochelin B**, including determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), and elucidating its potential mechanism of action related to iron starvation.

## Principle of Antifungal Action

The proposed antifungal mechanism of **Nannochelin B** is based on its ability to chelate ferric iron ( $\text{Fe}^{3+}$ ) in the extracellular environment with high affinity. This sequestration of iron can lead to a state of iron starvation in fungi. Fungi have evolved sophisticated iron uptake systems, including the use of their own siderophores and reductive iron assimilation pathways.[1][2][4] By competing for available iron, **Nannochelin B** can disrupt essential iron-dependent cellular processes in fungi, such as mitochondrial respiration and DNA synthesis, ultimately leading to the inhibition of growth or cell death.[2][5] The expression of fungal iron uptake machinery is

typically upregulated under iron-deficient conditions, a response that can be exploited when testing the efficacy of iron-chelating antifungals.[\[1\]](#)

## Data Presentation

**Table 1: In Vitro Antifungal Activity of Nannochelin B**

Fungal Species	Strain ID	Nannochelin B MIC (µg/mL)	Nannochelin B MFC (µg/mL)	Amphotericin B MIC (µg/mL)
Candida albicans	ATCC 90028			
Candida glabrata	ATCC 90030			
Candida parapsilosis	ATCC 22019			
Cryptococcus neoformans	ATCC 208821			
Aspergillus fumigatus	ATCC 204305			
Aspergillus niger	ATCC 16404			
Fusarium solani	ATCC 36031			
Trichophyton rubrum	ATCC 28188			

This table should be populated with experimental data.

**Table 2: Quality Control Ranges for Antifungal Susceptibility Testing**

QC Strain	Antifungal Agent	Acceptable MIC Range (µg/mL)
Candida parapsilosis ATCC 22019	Amphotericin B	0.25 - 1.0
Candida krusei ATCC 6258	Amphotericin B	0.5 - 2.0
Aspergillus flavus ATCC 204304	Amphotericin B	0.5 - 2.0

Quality control ranges should be based on established CLSI or EUCAST guidelines.

## Experimental Protocols

### Fungal Strains and Culture Conditions

A panel of clinically relevant and representative fungal species should be used to determine the antifungal spectrum of **Nannochelin B**. This panel should include yeasts and filamentous fungi as suggested in Table 1. Quality control (QC) strains with established MIC ranges for standard antifungal agents (Table 2) must be included in each experiment to ensure the validity of the results.

- Yeast cultures (Candida spp., Cryptococcus neoformans) should be grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
- Filamentous fungi (Aspergillus spp., Fusarium spp., Trichophyton spp.) should be cultured on Potato Dextrose Agar (PDA) at 28-35°C for 5-7 days, or until adequate sporulation is observed.

### Preparation of Nannochelin B and Control Antifungals

- Prepare a stock solution of **Nannochelin B** in a suitable solvent (e.g., sterile distilled water or DMSO). The final concentration of the solvent in the assay should be non-inhibitory to fungal growth (typically  $\leq 1\%$  for DMSO).
- Prepare stock solutions of control antifungal agents, such as Amphotericin B, in their recommended solvents.

- Perform serial two-fold dilutions of **Nannochelin B** and control antifungals in the appropriate test medium to achieve the desired concentration range for the MIC assay.

## Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 and M38-A2 guidelines for yeasts and filamentous fungi, respectively, with modifications for testing an iron chelator.[\[3\]](#)[\[6\]](#)[\[7\]](#)

### a. Preparation of Iron-Depleted Medium:

The antifungal activity of siderophores is dependent on iron availability. Therefore, an iron-depleted growth medium is essential. RPMI-1640 medium, a standard for antifungal susceptibility testing, has low intrinsic iron content.[\[8\]](#)[\[9\]](#)[\[10\]](#) To further reduce iron, the medium can be treated with a chelating resin.

- Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.
- To create iron-depleted RPMI (ID-RPMI), treat the prepared RPMI-1640 medium with Chelex 100 resin. Add 5 g of Chelex 100 per 100 mL of medium and stir for 2 hours at room temperature.
- Filter-sterilize the ID-RPMI medium using a 0.22  $\mu\text{m}$  filter to remove the resin and any microbial contaminants.

### b. Inoculum Preparation:

- Yeasts: Prepare a suspension of yeast cells from a 24-hour culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately  $1-5 \times 10^6$  CFU/mL). Further dilute this suspension in ID-RPMI to achieve a final inoculum concentration of  $0.5-2.5 \times 10^3$  CFU/mL in the microtiter plate wells.
- Filamentous Fungi: Harvest conidia from a mature culture by flooding the agar surface with sterile saline containing 0.05% Tween 80. Transfer the resulting suspension to a sterile tube

and allow heavy particles to settle. Adjust the conidial suspension to a concentration of  $0.4-5 \times 10^4$  CFU/mL in ID-RPMI.

c. Assay Procedure:

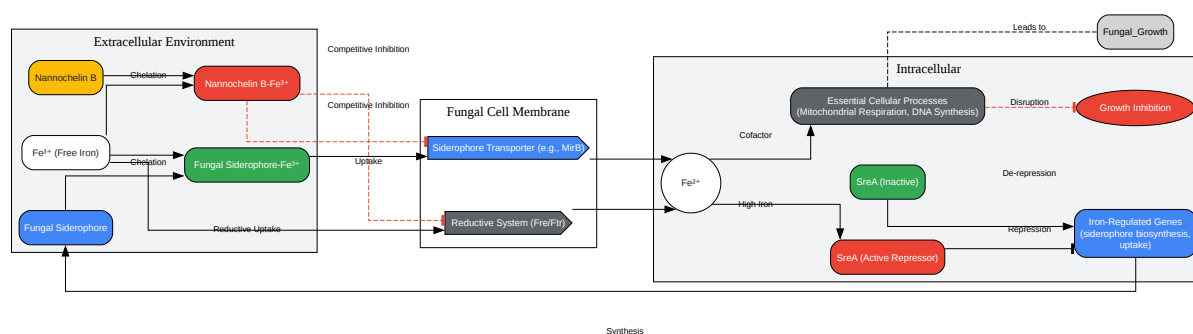
- In a 96-well microtiter plate, add 100  $\mu$ L of the appropriate serial dilutions of **Nannochelin B** or control antifungal to each well.
- Add 100  $\mu$ L of the prepared fungal inoculum to each well. The final volume in each well will be 200  $\mu$ L.
- Include a growth control well (inoculum without any antifungal) and a sterility control well (medium only).
- Incubate the plates at 35°C. Examine yeast plates after 24 and 48 hours. Examine plates with filamentous fungi after 48-72 hours, or until sufficient growth is observed in the growth control well.
- The MIC is defined as the lowest concentration of **Nannochelin B** that causes a significant inhibition of visible growth (typically  $\geq 50\%$  inhibition for azoles, and complete inhibition for polyenes and siderophores) compared to the growth control.

## Determination of Minimum Fungicidal Concentration (MFC)

- Following the MIC determination, take a 10-20  $\mu$ L aliquot from each well that shows no visible growth.
- Spot the aliquot onto an SDA or PDA plate.
- Incubate the plates at the appropriate temperature for 48-72 hours.
- The MFC is the lowest concentration of **Nannochelin B** that results in no fungal growth on the agar plate, indicating a  $\geq 99.9\%$  killing of the initial inoculum.

## Visualizations

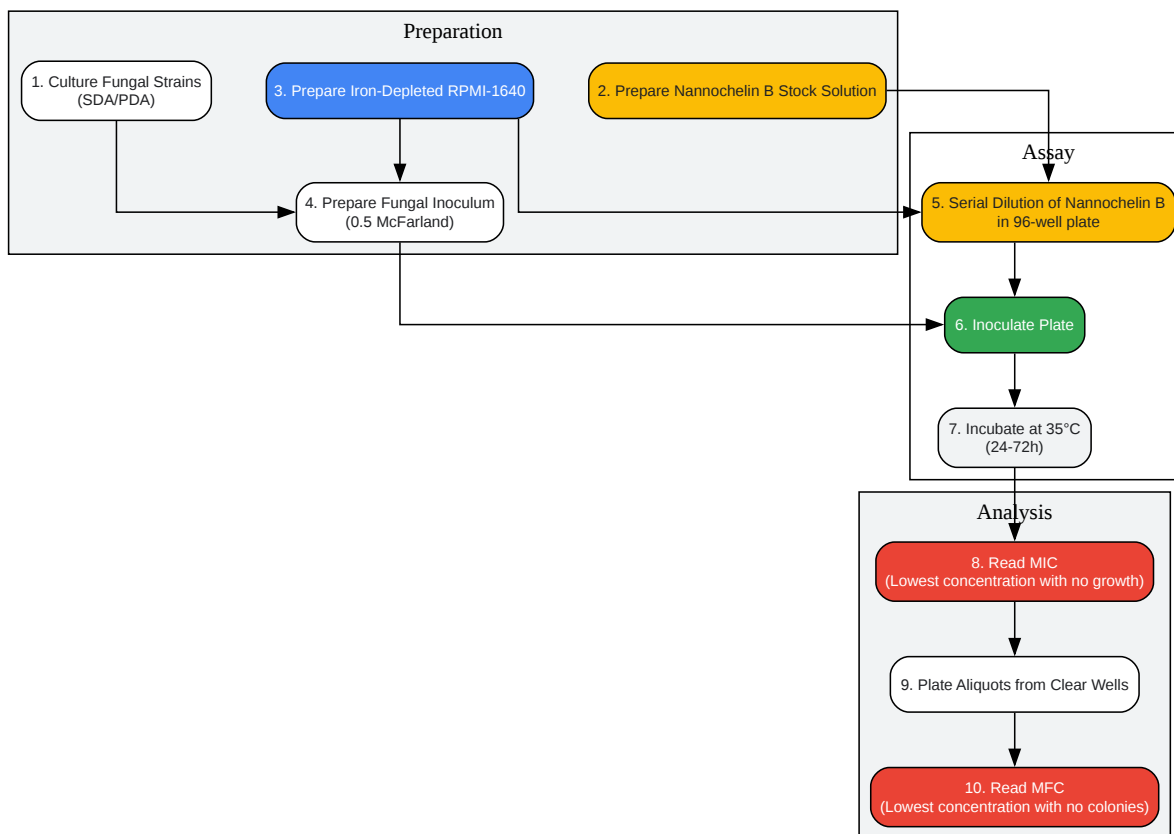
# Signaling Pathway of Fungal Iron Homeostasis and a Proposed Mechanism for Nannochelin B



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Caption: Fungal iron uptake and the inhibitory action of **Nannochelin B**.

## Experimental Workflow for Antifungal Susceptibility Testing



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